molecular formula C16H13Cl2F3N2O B2793031 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 297150-43-7

2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No. B2793031
CAS RN: 297150-43-7
M. Wt: 377.19
InChI Key: OQGHKLQYRLRXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, also known as CBAMT, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the widely studied compound acetamide, and is characterized by its unique combination of chlorine and trifluoromethyl groups. This compound has been studied extensively for its potential applications in medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been used in a variety of studies, including the exploration of its ability to interact with different enzymes and other proteins. This compound has also been used in studies to investigate its potential as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is not fully understood. However, it is believed to interact with certain enzymes and proteins, which can lead to the inhibition of certain biochemical pathways. This can have a variety of effects on the body, depending on which pathways are affected.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in a variety of biochemical pathways, and their inhibition can lead to a variety of physiological effects, including the inhibition of inflammation, pain, and other processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. Additionally, its chemical structure is relatively simple and can be easily modified to explore various applications. However, the main limitation of using this compound is its lack of specificity, which can lead to the inhibition of other biochemical pathways that may not be the target of the experiment.

Future Directions

Future research on 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide could focus on its potential applications in drug design and medicinal chemistry. Additionally, further studies could be conducted to explore the potential of this compound as an inhibitor of certain enzymes and as a therapeutic agent for various diseases. Additionally, further studies could be conducted to explore the potential of this compound as a tool for drug delivery and as a potential prodrug. Finally, further research could be conducted to explore the potential of this compound in the treatment of various diseases, such as cancer and diabetes.

Synthesis Methods

2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is synthesized using a three-step procedure. First, 4-chlorobenzylchloride is reacted with 2-chloro-5-(trifluoromethyl)phenylacetamide in an aprotic solvent, such as dimethylsulfoxide, to form the desired product. The second step involves the reduction of the product with sodium borohydride in an aqueous solution to form the desired this compound. Finally, the this compound is purified by recrystallization from a suitable solvent, such as ethanol.

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O/c17-12-4-1-10(2-5-12)8-22-9-15(24)23-14-7-11(16(19,20)21)3-6-13(14)18/h1-7,22H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGHKLQYRLRXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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